N-(8-butoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinoline moiety: This step involves the coupling of the oxazole ring with a quinoline derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the butoxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(8-butoxyquinolin-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the methoxy group.
N-(8-butoxyquinolin-5-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: Contains a methyl group instead of a methoxy group.
N-(8-butoxyquinolin-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
N-(8-butoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both butoxy and methoxy groups, which may confer specific chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C24H23N3O4 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-3-4-14-30-21-12-11-19(18-6-5-13-25-23(18)21)26-24(28)20-15-22(31-27-20)16-7-9-17(29-2)10-8-16/h5-13,15H,3-4,14H2,1-2H3,(H,26,28) |
InChI Key |
PAEDIINMFNHXBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC)C=CC=N2 |
Origin of Product |
United States |
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